molecular formula C12H11N3O3 B1307557 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 324036-45-5

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B1307557
CAS No.: 324036-45-5
M. Wt: 245.23 g/mol
InChI Key: UYXXIWQULHTIHN-UHFFFAOYSA-N
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Description

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Triazoles, including derivatives like 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid, are highlighted for their diverse chemical properties and synthesis routes, offering potential in the development of new drugs. The triazole nucleus is foundational in creating compounds with varied biological activities due to its structural versatility. Research emphasizes advancements in eco-friendly synthesis methods and the exploration of triazoles for their broad spectrum of activities (Ferreira et al., 2013; de Souza et al., 2019).

Biological Activities and Applications

  • Antibacterial and Antifungal Properties : Triazole derivatives have been extensively studied for their antibacterial and antifungal activities, particularly against resistant strains like MRSA. Their mechanisms of action include inhibiting essential enzymes and efflux pumps, demonstrating their potential as novel antibacterial agents (Li & Zhang, 2021; Ge & Xu, 2020).
  • Anticancer Potential : Some studies have pointed out the anticancer properties of triazole derivatives, showing their ability to interfere with cancer cell proliferation and survival. This indicates a promising avenue for the development of new anticancer therapies (De et al., 2011).
  • Corrosion Inhibition : Triazole compounds also exhibit significant potential as corrosion inhibitors for metals, including copper, steel, and their alloys. The application of triazole derivatives as corrosion inhibitors highlights their industrial importance, especially in acidic media (Hrimla et al., 2021).

Safety and Hazards

While 1,2,4-triazoles have a broad range of therapeutic applications, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Biochemical Analysis

Biochemical Properties

1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, which is involved in drug metabolism . The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This compound can also modulate the activity of transcription factors, leading to changes in gene expression that affect cellular functions such as proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, it can interact with receptors on the cell surface, triggering signaling cascades that result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism . Additionally, it may require cofactors for its metabolic activation, further impacting its biochemical activity .

Properties

IUPAC Name

1-(4-acetylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-11(12(17)18)13-14-15(7)10-5-3-9(4-6-10)8(2)16/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXIWQULHTIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.